molecular formula C47H76O18 B10789856 Akebia saponin D

Akebia saponin D

Cat. No.: B10789856
M. Wt: 929.1 g/mol
InChI Key: CCRXMHCQWYVXTE-VKJQVCSQSA-N
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Description

Akebia saponin D is a bioactive triterpenoid saponin extracted from the rhizome of Dipsacus asper Wall, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akebia saponin D involves several steps, starting from the extraction of the raw material, Dipsacus asper. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving:

    Large-scale extraction: Using industrial-grade solvents and equipment.

    Automated purification systems: To ensure consistency and purity.

    Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Akebia saponin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

    Reduction: Reduction reactions can alter the triterpenoid backbone, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products: The products formed from these reactions can vary widely, but they often include modified saponins with altered biological activities, which are studied for their potential therapeutic benefits .

Scientific Research Applications

Akebia saponin D has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Akebia saponin D is often compared with other triterpenoid saponins such as:

    Ginsenosides: Found in ginseng, known for their adaptogenic and anti-inflammatory properties.

    Astragalosides: From Astragalus membranaceus, noted for their immune-boosting effects.

    Saikosaponins: From Bupleurum species, recognized for their hepatoprotective and anti-inflammatory activities.

Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential in treating neurodegenerative diseases, which is less pronounced in other saponins .

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1

InChI Key

CCRXMHCQWYVXTE-VKJQVCSQSA-N

Isomeric SMILES

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

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